4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane
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Overview
Description
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane is a fluorinated organic compound with the molecular formula C10H8F7I. This compound is characterized by the presence of iodine and multiple fluorine atoms, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane typically involves the introduction of iodine and fluorine atoms into a nonane backbone. One common method involves the reaction of nonane with iodine and fluorine-containing reagents under controlled conditions. Industrial production methods may involve the use of specialized equipment to handle the reactive fluorine and iodine species safely .
Chemical Reactions Analysis
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Addition Reactions: The multiple fluorine atoms can participate in addition reactions with other compounds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorinated compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in the study of enzyme interactions and protein modifications.
Medicine: Research into potential pharmaceutical applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants
Mechanism of Action
The mechanism by which 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane exerts its effects involves its interaction with molecular targets through its iodine and fluorine atoms. These interactions can lead to changes in the structure and function of target molecules, influencing various biochemical pathways. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or protein modification studies .
Comparison with Similar Compounds
4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)nonane can be compared with other fluorinated compounds, such as:
- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)butane
- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)octane
- 4-Iodo-1,1,1,2-tetrafluoro-2-(trifluoromethyl)pentane
These compounds share similar structural features but differ in the length of their carbon chains, which can influence their reactivity and applications.
Properties
IUPAC Name |
1,1,1,2-tetrafluoro-4-iodo-2-(trifluoromethyl)nonane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F7I/c1-2-3-4-5-7(18)6-8(11,9(12,13)14)10(15,16)17/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQPSJXGCXEMDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(C(F)(F)F)(C(F)(F)F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F7I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696685 |
Source
|
Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
756-92-3 |
Source
|
Record name | 1,1,1,2-Tetrafluoro-4-iodo-2-(trifluoromethyl)nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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